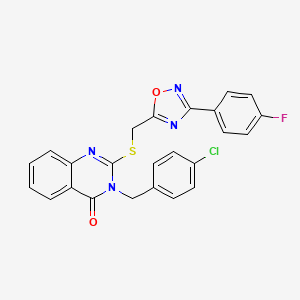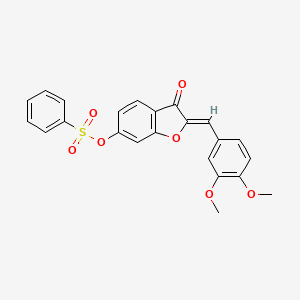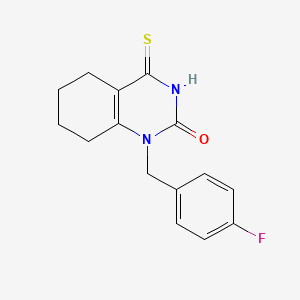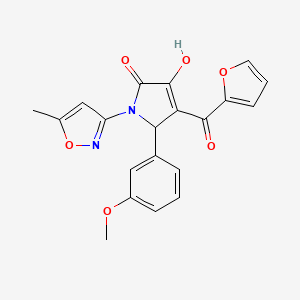![molecular formula C16H11F3N2OS B2401176 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline CAS No. 477845-79-7](/img/structure/B2401176.png)
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to influence the physical and chemical properties of the molecules it’s part of .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various chemical reactions. For instance, they can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would be influenced by the presence of the trifluoromethyl, methylsulfanyl, and phenoxy groups. Trifluoromethyl groups are known for their unique physical and chemical properties .科学的研究の応用
Redox Potentials
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods . These studies provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This has implications for the development of new drugs.
Agrochemicals
Similar to pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . The ability to trifluoromethylate carbon-centered radical intermediates can lead to the development of new agrochemicals .
Materials Science
In the field of materials science, trifluoromethylation reactions are important for the development of functional materials . The redox potentials of trifluoromethyl-containing compounds can provide valuable data for the development of these materials .
Transition Metal-Mediated Construction
This compound could potentially be used in the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Quantum-Chemical Methods
The compound’s redox potentials were studied using quantum-chemical methods . This provides valuable data for mechanistic studies on trifluoromethylation reactions .
作用機序
Target of Action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The specific targets of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would depend on the specific biological system it is introduced to.
Mode of Action
The trifluoromethyl group in “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” could potentially undergo redox reactions . The exact mode of action would depend on the specific targets and the biological system.
Biochemical Pathways
The compound could potentially affect biochemical pathways involving trifluoromethylation reactions . The exact pathways affected would depend on the specific targets and the biological system.
将来の方向性
The future directions in the study of quinazoline derivatives and trifluoromethyl-containing compounds are promising. These compounds are valuable synthetic targets in the construction of fluorinated pharmacons . They have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials .
特性
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCEBKMOPIISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)



![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)
